methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-aminobenzamide and various substituted benzyl halides. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzyl sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.
Medicine
In medicine, quinazoline derivatives have shown promise as anticancer agents. This compound might be evaluated for its cytotoxic effects on cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyethyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
- Methyl 3-(2-methoxyethyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
Uniqueness
Compared to similar compounds, methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate might exhibit unique biological activities due to the presence of the methyl group on the phenyl ring. This could influence its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14-4-6-15(7-5-14)13-28-21-22-18-12-16(20(25)27-3)8-9-17(18)19(24)23(21)10-11-26-2/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYSBCNWSOGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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